molecular formula C11H16ClNO2S B3023529 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride CAS No. 1185302-64-0

2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride

Cat. No. B3023529
CAS RN: 1185302-64-0
M. Wt: 261.77
InChI Key: RUNOUZUEQXLUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15NO2S•HCl . It has a molecular weight of 261.77 .


Molecular Structure Analysis

The molecular structure of “2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound also contains a phenylsulfonyl group and a methyl group .


Physical And Chemical Properties Analysis

“2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride” is a solid compound . More specific physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride, focusing on six unique applications:

Pharmaceutical Research

2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride is extensively used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its unique structure allows for the creation of molecules with potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities .

Proteomics

In proteomics, this compound is utilized as a reagent for the modification of proteins. It can be used to introduce sulfonyl groups into proteins, which can help in studying protein-protein interactions, protein folding, and the identification of active sites in enzymes .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is used in the preparation of complex organic molecules, including those used in medicinal chemistry and material science. Its reactivity with various nucleophiles and electrophiles makes it a versatile tool in synthetic chemistry.

properties

IUPAC Name

2-(benzenesulfonylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNOUZUEQXLUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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